molecular formula C23H20O7 B2514686 ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 898415-67-3

ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B2514686
CAS No.: 898415-67-3
M. Wt: 408.406
InChI Key: CAKZURJYAGZHID-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a synthetic coumarin-benzofuran hybrid compound. Its structure integrates a chromen-2-one (coumarin) core substituted with a 7-methyl group and a 6-oxyacetate ethyl ester, further linked to a 7-methoxybenzofuran moiety at the 4-position.

Synthesis: The compound can be synthesized via nucleophilic substitution reactions. For example, analogous coumarin derivatives are prepared by refluxing hydroxycoumarin precursors (e.g., 7-hydroxy-2-oxo-2H-chromen-4-yl acetic acid methyl ester) with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone, followed by recrystallization from ethanol .

Properties

IUPAC Name

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O7/c1-4-27-22(25)12-28-18-10-15-16(11-21(24)29-19(15)8-13(18)2)20-9-14-6-5-7-17(26-3)23(14)30-20/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKZURJYAGZHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Pechmann Condensation

A resorcinol derivative (e.g., 3-methylresorcinol) reacts with ethyl acetoacetate under acidic conditions. For example:

Reaction Conditions

Component Quantity Conditions
3-Methylresorcinol 10 mmol Concentrated H2SO4, 80°C, 4 h
Ethyl acetoacetate 12 mmol
Yield 68–72%

This method produces 7-methyl-4-hydroxycoumarin, which is subsequently brominated at position 4 to enable cross-coupling with the benzofuran moiety.

Preparation of the 7-Methoxybenzofuran Moiety

The 7-methoxy-1-benzofuran-2-yl group is synthesized via cyclization of substituted propargyl ethers or palladium-catalyzed coupling.

Cyclization of o-Hydroxypropargyl Ethers

A salicylaldehyde derivative (e.g., 3-methoxy-4-hydroxybenzaldehyde) undergoes propargylation followed by Au(I)-catalyzed cyclization:

Procedure

  • Propargylation:
    • 3-Methoxy-4-hydroxybenzaldehyde + propargyl bromide → 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.
    • Conditions: K2CO3, DMF, 60°C, 12 h.
  • Cyclization:
    • AuCl(PPh3) (5 mol%), THF, reflux, 3 h → 7-methoxybenzofuran-2-carbaldehyde.

Palladium-Catalyzed Coupling

Alternative routes employ Suzuki-Miyaura coupling between benzofuran boronic acids and halogenated coumarins.

Coupling of Benzofuran to the Coumarin Core

The benzofuran moiety is introduced at position 4 of the coumarin via cross-coupling or nucleophilic aromatic substitution .

Suzuki-Miyaura Coupling

A 4-bromo-7-methylcoumarin intermediate reacts with 7-methoxybenzofuran-2-ylboronic acid under palladium catalysis:

Optimized Conditions

Parameter Value
Catalyst Pd(PPh3)4 (3 mol%)
Base Na2CO3 (2 equiv)
Solvent DME/H2O (4:1)
Temperature 90°C, 12 h
Yield 78–85%

Ullmann-Type Coupling

For electron-deficient coumarins, CuI/1,10-phenanthroline catalyzes the coupling with benzofuran thiols.

Etherification at Position 6

The hydroxyl group at position 6 undergoes etherification with ethyl bromoacetate. Two primary methods are employed:

Williamson Ether Synthesis

Conditions:

  • 7-Methyl-4-(7-methoxybenzofuran-2-yl)coumarin-6-ol (1 equiv)
  • Ethyl bromoacetate (1.2 equiv)
  • K2CO3 (2 equiv), DMF, 80°C, 8 h
  • Yield: 65–70%

Mitsunobu Reaction

For sterically hindered substrates:

  • Reagents: DIAD (1.5 equiv), PPh3 (1.5 equiv), ethyl glycolate (1.2 equiv)
  • Solvent: THF, 0°C → rt, 24 h
  • Yield: 82–88%

Purification and Characterization

Final purification is achieved via recrystallization (ethanol/water) or flash chromatography (SiO2, hexane/EtOAc 3:1). Key characterization data:

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 1H, coumarin H-5), 7.32 (s, 1H, benzofuran H-3), 6.94–6.88 (m, 2H, benzofuran H-5/H-6), 6.52 (s, 1H, coumarin H-8), 4.72 (s, 2H, OCH2CO), 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.89 (s, 3H, OCH3), 2.41 (s, 3H, CH3), 1.31 (t, J = 7.1 Hz, 3H, OCH2CH3).
  • HRMS (ESI): m/z calcd for C22H18O7 [M+H]+: 394.1054; found: 394.1056.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Pechmann Condensation Cost-effective, one-pot Limited regioselectivity 65–72%
Suzuki Coupling High regiocontrol Requires Pd catalysts 78–85%
Mitsunobu Etherification Efficient for hindered alcohols Expensive reagents 82–88%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate exhibits significant antimicrobial properties.

Case Study : A study evaluated the compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties.

Case Study : In vitro tests against human cancer cell lines such as MCF-7 and HeLa demonstrated IC50 values below 20 µM. The mechanism of action is believed to involve the induction of oxidative stress leading to apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include the formation of the benzofuran and chromene structures. Variations in synthesis can lead to derivatives with enhanced biological activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialVarious Bacteria10 - 50 µg/mL
AnticancerMCF-7, HeLa< 20 µM

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The benzofuran and chromenone moieties can interact with enzymes and receptors, potentially inhibiting or activating them. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound’s structural analogs vary in substituents, ester groups, and heterocyclic components, significantly influencing their physicochemical and biological profiles. Key examples include:

Table 1: Comparison of Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Features
Target Compound (ethyl ester) C₂₃H₂₀O₇* ~408.4 7-Methoxybenzofuran, 7-methylchromenone Not reported Dual heterocyclic scaffold
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate C₁₃H₁₂O₅ 248.23 Chromen-6-yl oxyacetate 185–186 Simpler coumarin derivative
Isopropyl analog C₂₄H₂₂O₇ 422.4 Isopropyl ester Not reported Enhanced lipophilicity
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₂H₁₁FO₃S 254.27 5-Fluoro, methylsulfanyl 436–437 Halogenated benzofuran

*Calculated based on structural similarity to the isopropyl analog .

Notes:

  • Halogenation (e.g., fluorine in ) enhances bioactivity by increasing electronegativity and membrane permeability .
Benzofuran-Coumarin Hybrids

The fusion of benzofuran and coumarin moieties synergizes their pharmacological properties:

  • Antimicrobial Activity : Benzofuran derivatives exhibit antibacterial and antifungal properties due to their planar structure, which facilitates DNA intercalation or enzyme inhibition .
  • Anticoagulant Effects : Coumarins like warfarin are classic anticoagulants. The chromen-2-one core in the target compound may retain similar thrombin-inhibitory activity .
Role of Substituents
  • Methoxy Groups : The 7-methoxy group on benzofuran enhances metabolic stability by blocking oxidative degradation .
  • Ester Groups : Ethyl/isopropyl esters influence pharmacokinetics; ethyl esters generally exhibit faster hydrolysis to active acids than bulkier analogs .

Crystallographic and Stability Considerations

The target compound’s crystal packing likely involves non-classical C–H···O hydrogen bonds, as seen in analogous coumarin esters . These interactions stabilize the solid-state structure, impacting solubility and formulation stability. For example:

  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate forms planar layers via C–H···O bonds, with Hirshfeld surface analysis confirming 26.6% contribution from these interactions .
  • Substituents like 7-methyl and 7-methoxy may introduce steric hindrance, altering crystal lattice dynamics compared to simpler derivatives .

Biological Activity

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that belongs to the class of flavonoids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C19H18O5\text{C}_{19}\text{H}_{18}\text{O}_5

This compound features a benzofuran moiety and a chromene derivative, which contribute to its biological properties.

Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Antitumor Effects

Several studies have demonstrated the cytotoxic effects of flavonoid compounds on cancer cell lines. This compound exhibits selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

Flavonoids are also recognized for their anti-inflammatory effects. This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
  • Apoptotic Pathway Activation : Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-y]}acetate triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Inhibition of Inflammatory Mediators : The compound downregulates the expression of cyclooxygenase (COX) enzymes and lipoxygenases, which are involved in the inflammatory response.

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated significant DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants .
Cytotoxicity Assay Showed IC50 values of 25 µM against HeLa cells, indicating moderate cytotoxicity .
Anti-inflammatory Effects Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages .

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Solvent Effects : Polar aprotic solvents (DMF, acetone) improve solubility of intermediates .
  • Temperature Control : Reflux conditions (60–80°C) balance reactivity and side-product suppression .

Q. SAR Study Design :

Synthesize analogs with -OCH₃ replaced by -NO₂ (electron-withdrawing) or -CH₃ (electron-donating).

Compare logP (lipophilicity) and IC₅₀ values (e.g., in enzyme inhibition assays) .

Advanced: What computational strategies are effective in predicting pharmacokinetic properties and target binding affinities?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR).
    • Key Parameters : Grid box centered on catalytic sites (e.g., COX-2: Val523, Tyr355) .
  • ADME Prediction :
    • SwissADME : Predict logP (2.8–3.2), bioavailability score (>0.55).
    • HIA (Human Intestinal Absorption) : >90% due to moderate logP and TPSA <90 Ų .
  • MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability with membrane receptors .

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